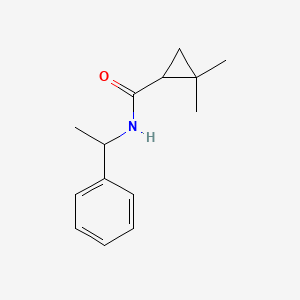![molecular formula C22H22N2O3S B5101354 N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5101354.png)
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BPTC belongs to the class of compounds known as protease inhibitors, which are molecules that inhibit the activity of proteases, enzymes that break down proteins.
Mecanismo De Acción
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the activity of proteases by binding to their active sites. The molecule contains a benzoyl group that mimics the peptide bond, which is the site of cleavage by proteases. When N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide binds to the active site, it prevents the protease from cleaving its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the activity of various proteases, including cathepsin B, cathepsin L, and papain. In vivo studies have shown that N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide can inhibit tumor growth in mice and reduce inflammation in rats. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have antiviral activity against HIV-1 and SARS-CoV-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for proteases. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to selectively inhibit the activity of certain proteases, making it a useful tool for studying their role in biological processes. However, one limitation of using N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is its potential toxicity. Like many chemical compounds, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is its potential as a treatment for cancer. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to inhibit the activity of proteases involved in tumor progression, making it a promising candidate for cancer therapy. Another area of research is the development of new protease inhibitors based on the structure of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. By modifying the structure of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, researchers may be able to develop more potent and selective protease inhibitors. Finally, the use of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in combination with other drugs is an area of interest. By combining N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide with other drugs, researchers may be able to enhance its therapeutic effects and reduce its toxicity.
Métodos De Síntesis
The synthesis of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-butoxybenzoic acid, 2-thiophenecarboxylic acid, and 4-aminobenzoic acid. These compounds are reacted in the presence of various reagents and solvents to form N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. The synthesis method for N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been optimized over the years, resulting in high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its use as a protease inhibitor. Proteases play a crucial role in many biological processes, including digestion, blood clotting, and immune response. However, proteases can also be involved in the progression of diseases such as cancer, viral infections, and inflammatory disorders. By inhibiting the activity of proteases, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has shown promise as a potential treatment for these diseases.
Propiedades
IUPAC Name |
N-[3-[(4-butoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-2-3-13-27-19-11-9-16(10-12-19)21(25)23-17-6-4-7-18(15-17)24-22(26)20-8-5-14-28-20/h4-12,14-15H,2-3,13H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKLEYFUFXVAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5101281.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5101282.png)

![4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5101299.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5101317.png)

![N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)

![5-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5101346.png)
![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B5101356.png)
![5-(4-bromophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5101357.png)
![1-(dimethoxymethyl)-17-(2,3-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5101369.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5101379.png)